molecular formula C17H14ClN3O2S2 B2716011 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 865180-55-8

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

Cat. No. B2716011
CAS RN: 865180-55-8
M. Wt: 391.89
InChI Key: BCAVYDUHJKECGD-JZJYNLBNSA-N
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Description

The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities, including antibacterial and anticancer properties .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed new derivatives by synthesizing thiophene-based compounds, including thiazole-thiophene hybrids and thienopyridine derivatives. These compounds have shown in vitro cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents. The structural determination of these compounds was supported by various spectroscopic methods, highlighting the importance of thiophene derivatives in medicinal chemistry (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation and Docking Studies

Another study focused on synthesizing thiophene-2-carboxamides derivatives and evaluating their antimicrobial properties. The research involved detailed characterization and biological evaluation, including molecular docking studies, to understand their mechanism of action against microbial infections. These findings contribute to the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities of Thiazole Derivatives

A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, were synthesized to develop potent and selective anti-tumor drugs. Some derivatives exhibited high antiproliferative potency on human leukemia cells, highlighting the thiazole derivative's role in cancer therapy (Liu et al., 2011).

Anti-inflammatory Applications

The synthesis of 5-substituted benzo[b]thiophene derivatives and their evaluation as anti-inflammatory agents demonstrates the potential of thiophene derivatives in treating inflammation. These compounds showed potent anti-inflammatory activity, contributing to the search for new anti-inflammatory medications (Radwan, Shehab, & El-Shenawy, 2009).

Heterocyclic Synthesis and Antibacterial Drugs

A study on the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide as a precursor highlights the role of thiophene derivatives in combating bacterial infections. The synthesized compounds were evaluated for their antibiotic properties against both Gram-positive and Gram-negative bacteria, contributing to the development of new antibacterial agents (Ahmed, 2007).

Future Directions

Future research could involve synthesizing this compound and studying its biological activities. Given the known activities of related benzo[d]thiazole compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h3-7,9H,1,8H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAVYDUHJKECGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

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